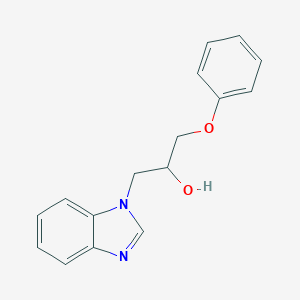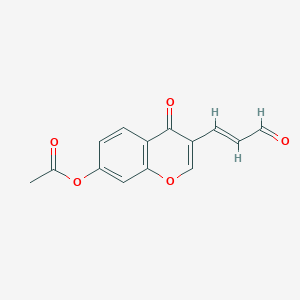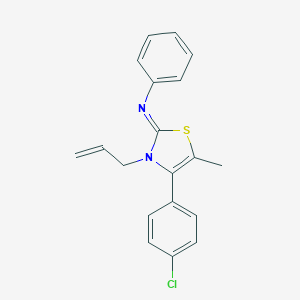
1-(1H-1,3-benzodiazol-1-yl)-3-phenoxypropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-1,3-benzodiazol-1-yl)-3-phenoxypropan-2-ol is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,3-benzodiazol-1-yl)-3-phenoxypropan-2-ol typically involves the reaction of benzimidazole derivatives with phenoxypropanol under specific conditions. One common method includes the use of ortho-phenylenediamines reacting with benzaldehydes in the presence of an oxidation agent like sodium metabisulphite . This reaction is carried out in a mixture of solvents under mild conditions to achieve high yield and efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and yield, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality and output.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1H-1,3-benzodiazol-1-yl)-3-phenoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
1-(1H-1,3-benzodiazol-1-yl)-3-phenoxypropan-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(1H-1,3-benzodiazol-1-yl)-3-phenoxypropan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Vergleich Mit ähnlichen Verbindungen
2-Phenylbenzimidazole: Shares a similar benzimidazole core but with different substituents.
1-Phenoxypropan-2-ol: Contains the phenoxypropanol moiety but lacks the benzimidazole ring.
Uniqueness: 1-(1H-1,3-benzodiazol-1-yl)-3-phenoxypropan-2-ol is unique due to its combined benzimidazole and phenoxypropanol structures, which confer distinct chemical properties and potential applications. This combination allows for versatile reactivity and a broad range of biological activities, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
69407-76-7 |
|---|---|
Molekularformel |
C16H16N2O2 |
Molekulargewicht |
268.31g/mol |
IUPAC-Name |
1-(benzimidazol-1-yl)-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C16H16N2O2/c19-13(11-20-14-6-2-1-3-7-14)10-18-12-17-15-8-4-5-9-16(15)18/h1-9,12-13,19H,10-11H2 |
InChI-Schlüssel |
HWSXCHYFMKGMCF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(CN2C=NC3=CC=CC=C32)O |
Kanonische SMILES |
C1=CC=C(C=C1)OCC(CN2C=NC3=CC=CC=C32)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[({2-Nitrophenyl}sulfanyl)amino]-4-phenyl-1,3-thiazole](/img/structure/B377579.png)
![4-(4-bromophenyl)-6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5-cyano-2-methyl-N-phenylnicotinamide](/img/structure/B377580.png)

![2-[({4-Nitrophenyl}sulfanyl)amino]pyridine](/img/structure/B377582.png)
![2-Furaldehyde [4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone](/img/structure/B377584.png)
![Ethyl 2-({[({3-nitrobenzylidene}amino)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B377587.png)
![2-Furaldehyde [4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone](/img/structure/B377588.png)


![1-[(3-Bromobenzoyl)amino]-3-prop-2-enylthiourea](/img/structure/B377591.png)
![1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B377595.png)

